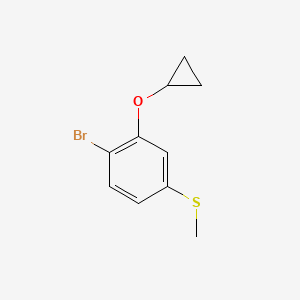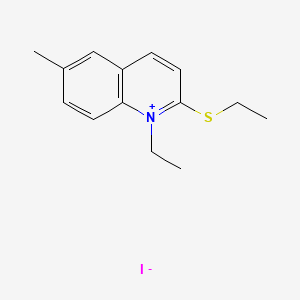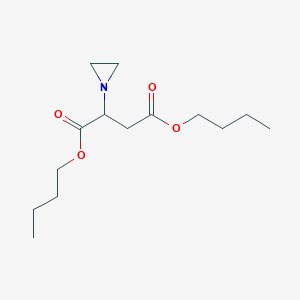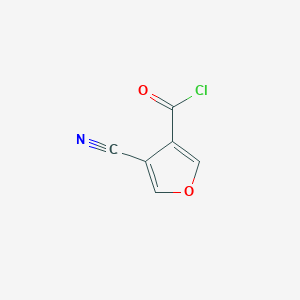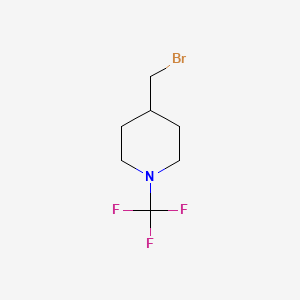
4-(Bromomethyl)-1-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-1-(trifluoromethyl)piperidine is a compound of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of both bromomethyl and trifluoromethyl groups on the piperidine ring imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-(trifluoromethyl)piperidine typically involves the bromination of 1-(trifluoromethyl)piperidine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 4-position of the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-(trifluoromethyl)piperidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can undergo reduction under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
4-(Bromomethyl)-1-(trifluoromethyl)piperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-(trifluoromethyl)piperidine is largely dependent on its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic attack, while the trifluoromethyl group influences the compound’s electronic properties, enhancing its reactivity and stability. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-1-(trifluoromethyl)piperidine
- 4-(Iodomethyl)-1-(trifluoromethyl)piperidine
- 4-(Bromomethyl)-1-(difluoromethyl)piperidine
Uniqueness
4-(Bromomethyl)-1-(trifluoromethyl)piperidine is unique due to the combination of bromomethyl and trifluoromethyl groups, which impart distinct reactivity and stability. The bromomethyl group is more reactive towards nucleophiles compared to chloromethyl or iodomethyl groups, while the trifluoromethyl group enhances the compound’s electron-withdrawing properties, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C7H11BrF3N |
|---|---|
Molecular Weight |
246.07 g/mol |
IUPAC Name |
4-(bromomethyl)-1-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H11BrF3N/c8-5-6-1-3-12(4-2-6)7(9,10)11/h6H,1-5H2 |
InChI Key |
WZQJJBKWYXHBOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CBr)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


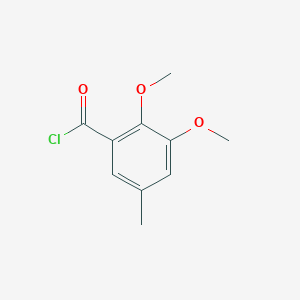


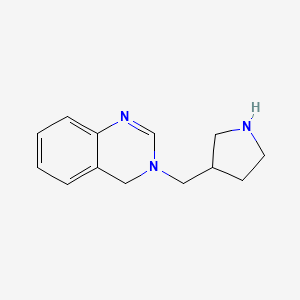
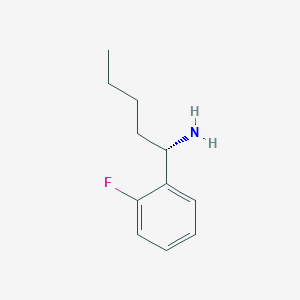
![[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate](/img/structure/B13968193.png)
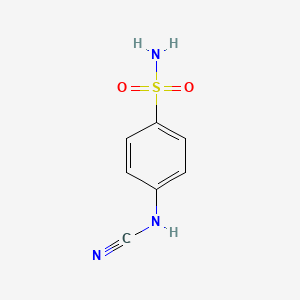
![3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone](/img/structure/B13968203.png)
![1-[2-(Methylamino)ethyl]piperazine-2,3-dione](/img/structure/B13968212.png)
